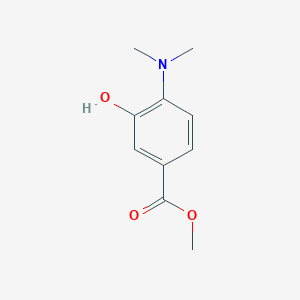

Methyl 4-(dimethylamino)-3-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

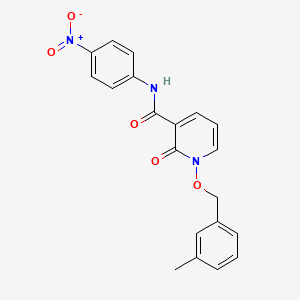

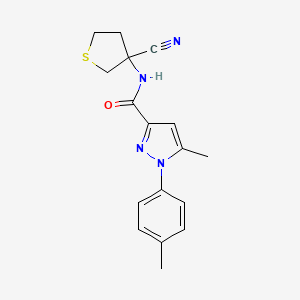

“Methyl 4-(dimethylamino)-3-hydroxybenzoate” is an organic compound with the molecular formula C10H13NO2 . It is a derivative of pyridine, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as Knoevenagel condensation followed by metathesization . The compound is then grown from a methanol-acetonitrile medium using a low-temperature slow evaporation solution technique .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Fourier Transform Infrared Spectrum (FTIR) and Nuclear Magnetic Resonance (NMR) . These techniques help in identifying the functional groups and different modes present in the compound .Chemical Reactions Analysis

“this compound” and related structures are widely used as nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and many more .科学的研究の応用

Spectral and Computational Analysis

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been extensively studied for its antimicrobial properties and is widely used in cosmetics, personal care products, and as a food preservative. Research by Sharfalddin et al. (2020) on the single crystal X-ray structure of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding, leading to a 3D framework. Hirshfeld surface analysis and computational calculations provided insights into the molecule's pharmaceutical activity due to its specific molecular determinants, such as the lower band gap value indicating potential pharmaceutical applications Sharfalddin et al., 2020.

Eco-Friendly Synthesis of Aromatic Esters

Villa et al. (2005) explored eco-friendly methodologies for synthesizing aromatic esters, including 2-ethylhexyl 4-(dimethylamino)benzoate, used as ultraviolet B sunscreen filters. This study highlighted the application of solid-liquid solvent-free phase transfer catalysis and acidic catalysis in dry media, offering a green chemistry approach to producing compounds with significant cosmetic and pharmaceutical relevance Villa et al., 2005.

Prototropic Reactions and Spectroscopic Properties

Józefowicz et al. (2011) studied the influence of prototropic reactions on the spectral characteristics of methyl p-dimethylaminobenzoate and its derivatives. Their findings predestine these molecules for use as acid fluorescence probes, showcasing the compound's utility in studying solvent-induced shifts and prototropic reactions in various chemical environments Józefowicz et al., 2011.

Antiviral Activity and Novel Syntheses

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, demonstrating the potential antiviral activity of these compounds against Tobacco mosaic virus (TMV). This study not only shows the versatility of Methyl 4-(dimethylamino)-3-hydroxybenzoate derivatives in synthesizing bioactive molecules but also highlights the importance of innovative synthetic methods in medicinal chemistry Luo et al., 2012.

Safety and Hazards

特性

IUPAC Name |

methyl 4-(dimethylamino)-3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURAZZPTWZJPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)

![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)

![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)